molecular formula C14H14Cl4O2Si3 B14194771 4,4,7,7-Tetrachloro-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane CAS No. 920033-42-7

4,4,7,7-Tetrachloro-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane

Cat. No.: B14194771
CAS No.: 920033-42-7
M. Wt: 440.3 g/mol
InChI Key: IEQARQYJEXPSQL-UHFFFAOYSA-N
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Description

4,4,7,7-Tetrachloro-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane is a chemical compound known for its unique structure and properties It is characterized by the presence of tetrachloro and diphenyl groups attached to a dioxatrisilepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,7,7-Tetrachloro-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane typically involves the reaction of tetrachlorosilane with diphenyl ether under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dioxatrisilepane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation and recrystallization, are employed to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4,4,7,7-Tetrachloro-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: The tetrachloro groups can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated siloxanes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4,4,7,7-Tetrachloro-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.

    Industry: It is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4,7,7-Tetrachloro-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane involves its interaction with molecular targets through its reactive functional groups The tetrachloro and diphenyl groups can participate in various chemical interactions, leading to the formation of new compounds or modifications of existing ones

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl, 2,2’,4,4’-tetrachloro-: Similar in structure but lacks the dioxatrisilepane ring.

    4,4′-(1,2-Diphenylethene-1,2-diyl)diphenol: Contains diphenyl groups but differs in the central ring structure.

Uniqueness

4,4,7,7-Tetrachloro-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane is unique due to its dioxatrisilepane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

920033-42-7

Molecular Formula

C14H14Cl4O2Si3

Molecular Weight

440.3 g/mol

IUPAC Name

4,4,7,7-tetrachloro-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane

InChI

InChI=1S/C14H14Cl4O2Si3/c15-21(16)11-12-22(17,18)20-23(19-21,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

IEQARQYJEXPSQL-UHFFFAOYSA-N

Canonical SMILES

C1C[Si](O[Si](O[Si]1(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3)(Cl)Cl

Origin of Product

United States

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